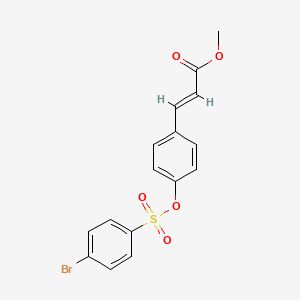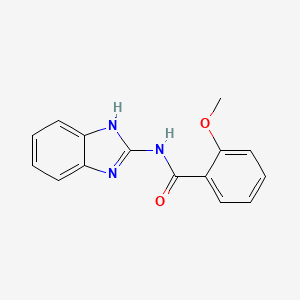
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone, followed by further reactions to introduce the dichloro and isoindole functionalities. The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of bromine may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-bromo-2-hydroxyphenyl)ethanone
- 2-(5-chloro-2-hydroxyphenyl)ethanone
- 2-(5-fluoro-2-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. Its isoindole structure also contributes to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C14H6BrCl2NO3 |
|---|---|
Molekulargewicht |
387.0 g/mol |
IUPAC-Name |
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H |
InChI-Schlüssel |
VLQYMOYPSKYLCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)



